Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate
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Overview
Description
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate typically involves the reaction of 1-propyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate
- Methyl 3-(1-phenyl-1H-pyrazol-4-yl)propiolate
- Methyl 3-(1-ethyl-1H-pyrazol-4-yl)propiolate
Uniqueness
Methyl 3-(1-propyl-1H-pyrazol-4-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring. This substitution can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
methyl 3-(1-propylpyrazol-4-yl)prop-2-ynoate |
InChI |
InChI=1S/C10H12N2O2/c1-3-6-12-8-9(7-11-12)4-5-10(13)14-2/h7-8H,3,6H2,1-2H3 |
InChI Key |
DCQZTXBEZMJJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)C#CC(=O)OC |
Origin of Product |
United States |
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